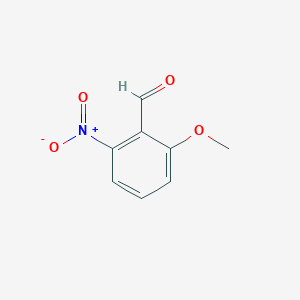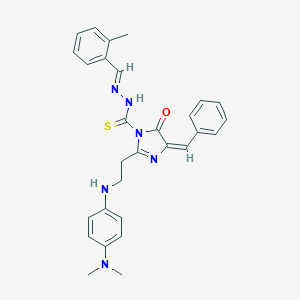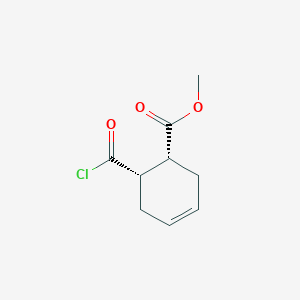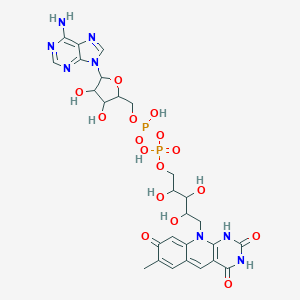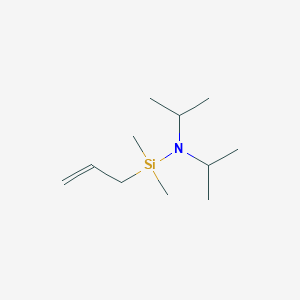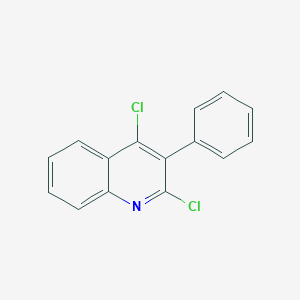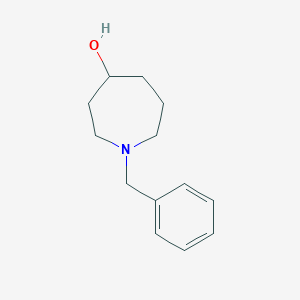
1-Benzylazepan-4-ol
描述
1-Benzylazepan-4-ol is an organic compound with the molecular formula C₁₃H₁₉NO It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom The presence of a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the azepane ring makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions
1-Benzylazepan-4-ol can be synthesized through several methods. One common synthetic route involves the reduction of 1-benzyl-4-azepanone. The reduction can be carried out using sodium borohydride (NaBH₄) in methanol at room temperature. The reaction proceeds smoothly, yielding this compound as the primary product.
Another method involves the hydrogenation of 1-benzyl-4-azepanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressure and temperature. This method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 1-benzyl-4-azepanone is hydrogenated in the presence of a Pd/C catalyst. The reaction conditions are optimized to ensure maximum yield and purity of the product.
化学反应分析
Types of Reactions
1-Benzylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form 1-benzylazepane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 1-Benzyl-4-azepanone.
Reduction: 1-Benzylazepane.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
科学研究应用
1-Benzylazepan-4-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 1-Benzylazepan-4-ol is not fully understood. it is believed to interact with specific molecular targets in biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their function. The benzyl group may facilitate interactions with hydrophobic regions of proteins and other macromolecules, influencing their activity and stability.
相似化合物的比较
1-Benzylazepan-4-ol can be compared with other similar compounds such as:
1-Benzylazepane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Benzyl-4-azepanone: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
1-Benzylpiperidine: A six-membered ring analog with different steric and electronic properties.
The presence of the hydroxyl group in this compound makes it unique, providing additional reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications.
属性
IUPAC Name |
1-benzylazepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-7-4-9-14(10-8-13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIHLEFTHZLGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403208 | |
| Record name | 1-Benzyl-4-hydroxyazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109162-29-0 | |
| Record name | 1-Benzyl-4-hydroxyazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

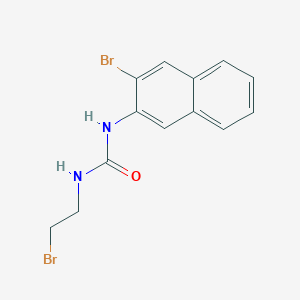
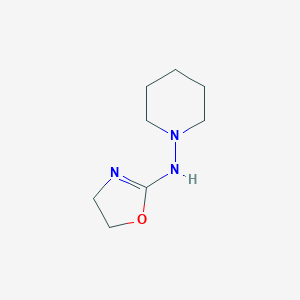
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
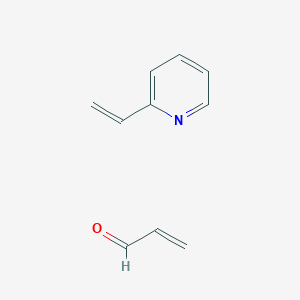
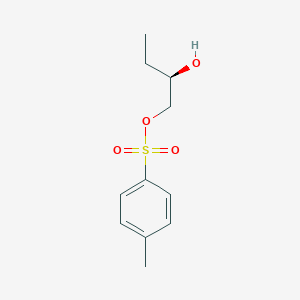
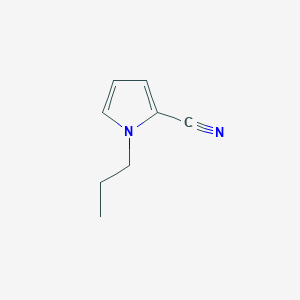
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1S-exo)-(9CI)](/img/structure/B25397.png)
